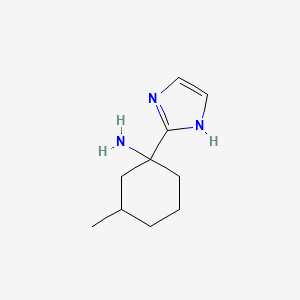
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine is a compound that features an imidazole ring attached to a cyclohexane ring with a methyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with imidazole in the presence of a suitable catalyst . The reaction conditions typically include heating the reactants under reflux in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)-3-methylcyclohexan-1-amine can be compared with other similar compounds such as:
2-(1H-Imidazol-1-yl)ethanol: This compound also contains an imidazole ring but differs in its side chain structure.
2,6-Bis(1H-imidazol-2-yl)pyridine: This compound contains two imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the imidazole and cyclohexane rings, leading to its diverse range of applications .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)-3-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H17N3/c1-8-3-2-4-10(11,7-8)9-12-5-6-13-9/h5-6,8H,2-4,7,11H2,1H3,(H,12,13) |
InChI Key |
DPURWPSRBQOZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(C2=NC=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


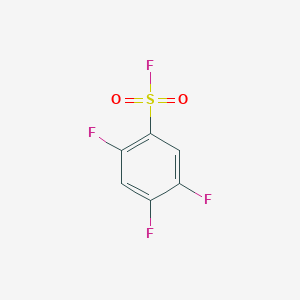
![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)
![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
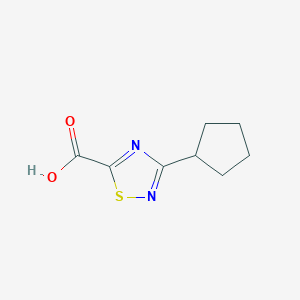
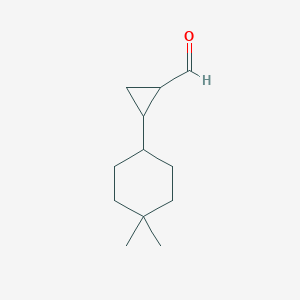
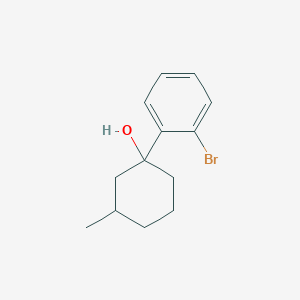

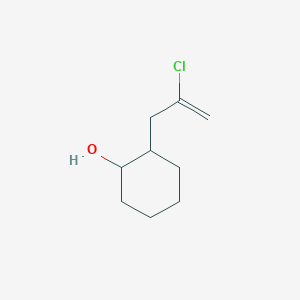
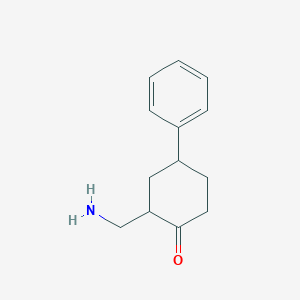

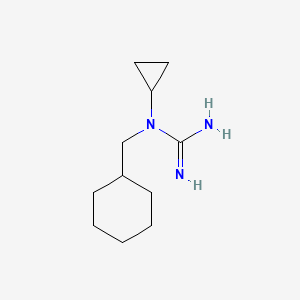

![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)
